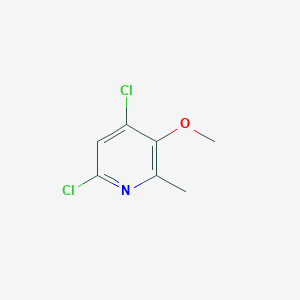

4,6-Dichloro-3-methoxy-2-methylpyridine

Description

BenchChem offers high-quality 4,6-Dichloro-3-methoxy-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-3-methoxy-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-3-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-4-7(11-2)5(8)3-6(9)10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWSMBKVLHIECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-dichloro-3-methoxy-2-methylpyridine

Abstract

This whitepaper provides a comprehensive technical overview of 4,6-dichloro-3-methoxy-2-methylpyridine, a key heterocyclic intermediate in contemporary synthetic chemistry. The CAS number for this compound is 1019929-89-5.[1] This guide delves into its critical physicochemical properties, outlines a representative synthetic pathway with mechanistic insights, and explores its applications, particularly as a building block in the development of pharmacologically active agents. Furthermore, this document details essential analytical methods for quality control and summarizes crucial safety and handling protocols for laboratory and industrial settings. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile compound.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are fundamental components in a vast array of functional molecules, ranging from pharmaceuticals and agrochemicals to materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. 4,6-dichloro-3-methoxy-2-methylpyridine emerges as a highly functionalized building block, offering multiple reaction sites for further chemical elaboration. The strategic placement of chloro, methoxy, and methyl groups on the pyridine ring allows for selective and diverse chemical transformations, making it a valuable precursor in multi-step syntheses. The methoxy group, in particular, is a common feature in many approved drugs, where it can enhance binding affinity, improve physicochemical properties, and favorably modulate metabolic pathways.[2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in synthesis and formulation. The key properties of 4,6-dichloro-3-methoxy-2-methylpyridine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1019929-89-5 | [1] |

| Molecular Formula | C₇H₇Cl₂NO | [1] |

| Molecular Weight | 192.04 g/mol | [1] |

| IUPAC Name | 4,6-dichloro-3-methoxy-2-methylpyridine | [1] |

| Canonical SMILES | COC1=C(Cl)C=C(Cl)N=C1C | [1] |

| InChI | InChI=1S/C7H7Cl2NO/c1-4-7(11-2)5(8)3-6(9)10-4/h3H,1-2H3 | [1] |

| InChI Key | WSWSMBKVLHIECU-UHFFFAOYSA-N | [1] |

| Purity | Typically >97% | [1] |

Synthesis and Mechanistic Considerations

The synthesis of functionalized pyridines often involves multi-step sequences starting from readily available precursors. A representative synthesis of a structurally related compound, 4-chloro-3-methoxy-2-methylpyridine, involves the chlorination of 3-methoxy-2-methyl-4-pyrone using a chlorinating agent like phosphorus oxychloride.[3] This transformation is a cornerstone of pyridine synthesis and highlights the conversion of a pyrone ring into a chlorinated pyridine.

Representative Synthetic Protocol: Chlorination of a Pyridinone Precursor

The following protocol is a generalized procedure based on the known synthesis of similar chlorinated pyridines and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, charge 3-methoxy-2-methylpyridin-4(1H)-one (1 equivalent).

-

Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise to the flask at 0°C with constant stirring. The use of excess POCl₃ often serves as both the reagent and the solvent.[3]

-

Heating and Reflux: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110°C) and maintain this temperature for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the excess phosphorus oxychloride.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium carbonate or sodium hydroxide, to a pH of 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4,6-dichloro-3-methoxy-2-methylpyridine.

Visualizing the Synthetic Workflow

Caption: A generalized workflow for the synthesis of 4,6-dichloro-3-methoxy-2-methylpyridine.

Role in Medicinal Chemistry and Drug Development

Halogenated and methoxy-substituted pyridines are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The chloro-substituents on 4,6-dichloro-3-methoxy-2-methylpyridine can serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups.

This compound and its analogs are key intermediates in the synthesis of proton pump inhibitors, such as Pantoprazole.[3][4][5] Furthermore, related quinoline structures are pivotal in the development of PI3K/mTOR inhibitors, which are a class of targeted therapies for various cancers.[6] The presence of multiple reaction handles on 4,6-dichloro-3-methoxy-2-methylpyridine makes it an attractive starting material for generating libraries of compounds for drug discovery screening.

Analytical and Quality Control Protocols

To ensure the identity and purity of 4,6-dichloro-3-methoxy-2-methylpyridine, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any impurities.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and quantifying any impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule.

A typical quality control workflow would involve an initial structural confirmation by NMR and MS, followed by a purity assessment using HPLC.

Safety, Handling, and Storage

As with any chlorinated organic compound, proper safety precautions must be observed when handling 4,6-dichloro-3-methoxy-2-methylpyridine.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Based on data for similar compounds, it should be treated as harmful if swallowed, and may cause skin and eye irritation.[7]

Conclusion

4,6-dichloro-3-methoxy-2-methylpyridine is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery and development. Its well-defined structure and multiple points for chemical modification make it a strategic building block for accessing complex molecular architectures. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in research and industrial applications.

References

-

PubChem. 4-Chloro-3-methoxy-2-methylpyridine. National Center for Biotechnology Information. [Link]

-

Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

- Google Patents. (2017). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

-

PubChem. 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information. [Link]

-

Patsnap. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. [Link]

-

Chemsrc. 4-Chloro-3-methoxy-2-methylpyridine. [Link]

- Google Patents. (2014). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

-

ResearchGate. (2023). The role of the methoxy group in approved drugs. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 4. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

- 5. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4,6-dichloro-3-methoxy-2-methylpyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Structural Certainty in Chemical Discovery

In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research and development are built. An unambiguous structural assignment is not merely an academic exercise; it is a critical determinant of a compound's biological activity, its synthetic accessibility, and its intellectual property value. This guide provides an in-depth, technically-focused narrative on the multifaceted process of structure elucidation, using the exemplar molecule, 4,6-dichloro-3-methoxy-2-methylpyridine .

While empirical spectral data for this specific molecule is not widely published, this guide will leverage a combination of predictive methodologies and comparative analysis with structurally analogous compounds to present a robust and scientifically rigorous workflow. This approach mirrors the real-world challenges often faced by researchers when encountering novel chemical entities. Every analytical step is rationalized, and every piece of data is integrated into a cohesive, self-validating structural hypothesis.

I. Foundational Analysis: Elemental Composition and Unsaturation

Prior to engaging in sophisticated spectroscopic techniques, a foundational understanding of the molecule's elemental composition is paramount.

Molecular Formula: C₇H₈ClNO

Molecular Weight: 157.60 g/mol [1]

The Index of Hydrogen Deficiency (IHD), calculated from the molecular formula, provides the first clue to the molecule's cyclic or unsaturated nature.

-

IHD = C + 1 - (H/2) - (X/2) + (N/2)

-

IHD = 7 + 1 - (8/2) - (1/2) + (1/2) = 4

An IHD of 4 is indicative of a highly unsaturated system, strongly suggesting the presence of an aromatic ring, a characteristic feature of pyridine derivatives.

II. Mass Spectrometry: The Molecular Blueprint and Fragmentation Pathways

Mass spectrometry (MS) serves as the initial and most direct method for confirming the molecular weight and gleaning crucial information about the elemental composition, particularly the presence of halogens.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Ionization: The sample is introduced into the mass spectrometer, and molecules are ionized using a high-energy electron beam (typically 70 eV). This process generates a molecular ion (M⁺) and a series of fragment ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded, generating a mass spectrum.

Data Interpretation: A Self-Validating System

The mass spectrum of 4,6-dichloro-3-methoxy-2-methylpyridine is predicted to exhibit a distinctive isotopic pattern for the molecular ion peak, owing to the presence of two chlorine atoms.

| Predicted m/z | Relative Abundance | Interpretation |

| 191 | 100% | [M]⁺ (contains two ³⁵Cl atoms) |

| 193 | 65% | [M+2]⁺ (contains one ³⁵Cl and one ³⁷Cl atom) |

| 195 | 10% | [M+4]⁺ (contains two ³⁷Cl atoms) |

This characteristic 100:65:10 intensity ratio for the M, M+2, and M+4 peaks is a definitive indicator of a molecule containing two chlorine atoms. The fragmentation pattern would likely involve the loss of a chlorine atom, a methyl group from the methoxy moiety, or the entire methoxy group, providing further corroboration of the proposed structure.

Caption: Integrated NMR Spectroscopy Workflow.

Predicted NMR Data and Interpretation

¹H NMR (Predicted, 500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.15 | s | 1H | H-5 | Aromatic proton, singlet due to no adjacent protons. |

| ~3.90 | s | 3H | -OCH₃ | Methoxy protons, singlet. |

| ~2.50 | s | 3H | -CH₃ | Methyl protons on the pyridine ring, singlet. |

¹³C NMR (Predicted, 125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-2 | Carbon attached to nitrogen and bearing the methyl group. |

| ~155 | C-6 | Carbon attached to nitrogen and chlorine. |

| ~148 | C-4 | Carbon bearing a chlorine atom. |

| ~140 | C-3 | Carbon bearing the methoxy group. |

| ~115 | C-5 | The only carbon with a directly attached proton. |

| ~60 | -OCH₃ | Methoxy carbon. |

| ~20 | -CH₃ | Methyl carbon. |

2D NMR Correlations (Predicted):

-

HSQC: A cross-peak would be observed between the proton at ~7.15 ppm and the carbon at ~115 ppm, confirming the C-5/H-5 assignment. Correlations would also be seen for the methoxy and methyl groups.

-

HMBC:

-

The methyl protons (~2.50 ppm) would show correlations to C-2 (~160 ppm) and C-3 (~140 ppm).

-

The methoxy protons (~3.90 ppm) would correlate to C-3 (~140 ppm).

-

The H-5 proton (~7.15 ppm) would show correlations to C-4 (~148 ppm) and C-6 (~155 ppm).

-

These combined NMR data points create an interlocking web of evidence that unequivocally confirms the proposed structure of 4,6-dichloro-3-methoxy-2-methylpyridine.

V. Conclusion: A Unified Structural Narrative

VI. References

-

NMR Prediction Tools:

-

PubChem Database:

-

4-chloro-3-methoxy-2-methylpyridine. [Link]

-

-

General Spectroscopic Principles:

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Sources

Methodological & Application

Application Note: Strategic Buchwald-Hartwig Amination of 4,6-dichloro-3-methoxy-2-methylpyridine

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles.

Executive Summary

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for its capacity to forge carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This application note provides an in-depth guide to the strategic application of this palladium-catalyzed cross-coupling reaction to a challenging, electron-deficient substrate: 4,6-dichloro-3-methoxy-2-methylpyridine. The presence of two distinct chloro-substituents introduces critical challenges of regioselectivity, which are paramount in multistep syntheses for pharmaceuticals and agrochemicals.[4] We will dissect the mechanistic underpinnings, explore the causal relationships between reaction parameters and outcomes, and provide robust, field-proven protocols to empower researchers to achieve predictable and high-yielding selective amination.

Mechanistic Rationale: The Engine of C-N Coupling

Understanding the catalytic cycle is fundamental to rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a sequence of well-defined organometallic transformations, each influenced by the choice of ligand, base, and solvent.[5][6]

The generally accepted mechanism involves:

-

Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species by an amine, phosphine ligand, or other reducing agent in the mixture.[7][8] The use of well-defined Pd(0) or palladacycle precatalysts can streamline this step, offering greater reproducibility.[8]

-

Oxidative Addition: The electron-rich Pd(0) complex undergoes oxidative addition into the aryl-chlorine bond of the pyridine substrate, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[1][7][8]

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to form a more nucleophilic palladium-amido complex.[1][9]

-

Reductive Elimination: The final, bond-forming step where the aryl group and the amido ligand couple, yielding the desired N-arylpyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7][8]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Dissecting the Reaction Parameters: A Guide to Rational Design

Success in the amination of 4,6-dichloro-3-methoxy-2-methylpyridine hinges on the careful selection of four key components. The inherent challenge is achieving selective mono-amination at either the C4 or C6 position, as both are activated by the electron-deficient nature of the pyridine ring. Generally, the C4 position is more electronically activated and sterically accessible, making it the more likely site for initial substitution.[10][11]

The Palladium Catalyst & Ligand System

Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[10] Overcoming this hurdle requires a catalyst system that is both highly active and stable.

-

Palladium Source: While simple salts like Pd(OAc)₂ are common, they require in situ reduction, which can lead to variability. We recommend using air-stable palladacycle precatalysts (e.g., G3 or G4 precatalysts) which rapidly form the active monoligated Pd(0) species upon exposure to a base.[8]

-

Ligand Choice (Critical): The ligand is not merely a spectator; it dictates the catalyst's reactivity and stability. For challenging chloropyridine substrates, bulky, electron-rich biaryl monophosphine ligands are essential.

-

Rationale: These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination. Their steric bulk favors the formation of a monoligated Pd(0) species, which is highly reactive.

-

Recommended Ligands:

-

XPhos (and AdBrettPhos): Excellent general-purpose ligands for aryl chlorides, known for high reactivity.

-

RuPhos: Often effective at lower temperatures and can provide different selectivity profiles.

-

Xantphos: A bidentate ligand whose wide bite angle can be beneficial in preventing catalyst decomposition and promoting reductive elimination.[12]

-

-

The Role of the Base

The base facilitates the crucial deprotonation of the amine coordinated to the palladium center.[1][9] Its strength and solubility are key considerations.

-

Strong Bases (NaOt-Bu, K-Ot-Bu): These provide the fastest reaction rates and are often the first choice for difficult couplings.[7] Causality: Their high basicity rapidly and irreversibly generates the palladium-amido complex, driving the catalytic cycle forward. Caveat: They are incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones) and must be handled under strictly anhydrous conditions to prevent side reactions like hydrodehalogenation.[7][10]

-

Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄): These offer superior functional group tolerance.[7][12] Causality: Their lower basicity results in a slower, often reversible, deprotonation step, which may necessitate higher reaction temperatures or catalyst loadings to achieve full conversion.[8] Their insolubility can also lead to heterogeneous reaction mixtures, requiring efficient stirring.

-

Lithium Hexamethyldisilazide (LiHMDS): An effective strong base used in specific applications, particularly for achieving high regioselectivity in related dichlorinated systems.[11]

Solvent and Temperature

-

Solvent: Anhydrous, polar aprotic solvents are standard. Toluene and 1,4-dioxane are the most common choices.[7][13] They effectively solvate the organometallic intermediates without interfering with the reaction.

-

Temperature: Due to the lower reactivity of the C-Cl bond, elevated temperatures, typically in the range of 80–110 °C, are required to drive the reaction to completion.[8][13]

Experimental Protocols & Workflow

The following protocols are designed as robust starting points for the selective amination of 4,6-dichloro-3-methoxy-2-methylpyridine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 1: Regioselective C4 Mono-Amination

This protocol is optimized to favor substitution at the more reactive C4 position.

| Component | Amount (for 1.0 mmol Substrate) | Molar Eq. | Notes |

| 4,6-dichloro-3-methoxy-2-methylpyridine | 1.0 mmol | 1.0 | Limiting Reagent |

| Amine (e.g., Morpholine) | 1.1 - 1.2 mmol | 1.1 - 1.2 | Slight excess favors mono-amination. |

| NaOt-Bu | 1.4 mmol | 1.4 | Ensure high purity and anhydrous. |

| XPhos Pd G3 Precatalyst | 0.02 mmol | 0.02 | A robust choice for aryl chlorides. |

| Anhydrous Toluene | 3 - 5 mL | - | Ensure solvent is thoroughly deoxygenated. |

| Reaction Temperature | 100 °C | - | |

| Reaction Time | 4 - 12 hours | - | Monitor by TLC or LC-MS. |

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the 4,6-dichloro-3-methoxy-2-methylpyridine (1.0 mmol), NaOt-Bu (1.4 mmol), and XPhos Pd G3 Precatalyst (0.02 mmol).

-

Seal the flask, evacuate, and backfill with nitrogen/argon (repeat 3 times).

-

Add anhydrous toluene (3-5 mL) followed by the amine (1.1 mmol) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction's progress. Upon consumption of the starting material, cool the flask to room temperature.

-

Carefully quench the reaction by adding water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Perform an aqueous workup, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to isolate the C4-aminated product.

Protocol 2: Di-Amination

To achieve substitution at both the C4 and C6 positions, a larger excess of the amine and base is required.

| Component | Amount (for 1.0 mmol Substrate) | Molar Eq. | Notes |

| 4,6-dichloro-3-methoxy-2-methylpyridine | 1.0 mmol | 1.0 | Limiting Reagent |

| Amine | 2.5 - 3.0 mmol | 2.5 - 3.0 | Significant excess to drive reaction. |

| K₃PO₄ | 3.0 mmol | 3.0 | A weaker base can be used if needed. |

| RuPhos Pd G3 Precatalyst | 0.03 mmol | 0.03 | May offer better performance for di-substitution. |

| Anhydrous 1,4-Dioxane | 3 - 5 mL | - | Dioxane is often preferred for longer reactions. |

| Reaction Temperature | 110 °C | - | Higher temperature may be required. |

| Reaction Time | 12 - 24 hours | - | Monitor for disappearance of mono-adduct. |

Methodology: The procedure is analogous to Protocol 1, substituting the reagents and conditions as listed in the table. The reaction will likely require a longer time, and monitoring should track the conversion of the mono-aminated intermediate to the final di-aminated product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Impure base or solvent.3. Insufficient temperature.4. Unsuitable ligand. | 1. Use an air-stable precatalyst; ensure inert atmosphere.2. Use freshly opened, high-purity base and anhydrous solvent.[10]3. Increase temperature in 10 °C increments.4. Screen an alternative ligand (e.g., switch from XPhos to RuPhos). |

| Poor Regioselectivity | 1. Reaction conditions favor mixture.2. Steric/electronic effects of the amine. | 1. Screen different bases (e.g., Cs₂CO₃ or LiHMDS).2. Lower the reaction temperature to enhance selectivity.3. Change the ligand system. |

| Hydrodehalogenation | 1. Presence of water reacting with the base.2. Base quality is poor. | 1. Scrupulously dry all reagents, solvents, and glassware.2. Use a freshly purchased bottle of high-purity NaOt-Bu.[10] |

| Di-amination Product Formed | 1. Excess amine used.2. Reaction run for too long. | 1. Reduce amine stoichiometry to 1.05-1.1 equivalents.2. Monitor the reaction closely and stop once the starting material is consumed. |

References

-

Buchwald-Hartwig amination - Name-Reaction.com. [Link]

-

Buchwald–Hartwig amination - Grokipedia. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation | Journal of Chemical Education. [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - MDPI. [Link]

-

Selective Palladium-Catalyzed Aminations on Dichloropyridines | Request PDF - ResearchGate. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

-

An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC. [Link]

-

Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters. [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - Sci-Hub. [Link]

-

Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. [Link]

-

Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed. [Link]

Sources

- 1. name-reaction.com [name-reaction.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. jk-sci.com [jk-sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sci-Hub. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine / Organic Letters, 2006 [sci-hub.jp]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4,6-dichloro-3-methoxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 4,6-dichloro-3-methoxy-2-methylpyridine

The substituted pyridine core is a cornerstone in medicinal chemistry and materials science. Among these, 4,6-dichloro-3-methoxy-2-methylpyridine stands out as a highly versatile building block. Its two distinct chlorine atoms at the C4 and C6 positions offer opportunities for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of molecular fragments, making it an invaluable precursor in the synthesis of complex molecules, including pharmaceutical intermediates and biologically active compounds. This guide provides a comprehensive overview and detailed protocols for leveraging this scaffold in key palladium-catalyzed cross-coupling reactions.

Understanding Site-Selectivity in Dichloropyridines

A critical consideration in the cross-coupling of dichloropyridines is regioselectivity. The electronic and steric environment of each chlorine atom dictates its reactivity. For many dichloropyridines, the position adjacent to the nitrogen (the α-position) is often more reactive towards oxidative addition to the palladium(0) catalyst. However, in the case of 4,6-dichloro-3-methoxy-2-methylpyridine, both chlorine atoms are in positions that can be influenced by the electronic effects of the methoxy and methyl groups, as well as the pyridine nitrogen.

Generally, the C4 position in dichloropyridines can be more reactive, but this can be modulated by the choice of palladium catalyst, ligand, and reaction conditions. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to favor coupling at the C4 position of 2,4-dichloropyridines. Conversely, specific ligand systems can be employed to direct the reaction to the other position. Therefore, careful selection of the catalytic system is paramount to achieving the desired regioselectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. It involves the coupling of an organoboron reagent with a halide. For 4,6-dichloro-3-methoxy-2-methylpyridine, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups.

Key Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is crucial for an efficient reaction and can significantly influence the site-selectivity. For dichloropyridines, achieving mono-arylation is often the goal, and this can be controlled by stoichiometry and reaction conditions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Parameters for Selective Coupling

| Parameter | Recommended Conditions | Rationale & Insights |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(II) and Pd(0) sources, respectively. Pd(PPh₃)₄ is an air-stable Pd(0) complex.[1] |

| Ligand | PPh₃, SPhos, XPhos, RuPhos | The choice of ligand is critical for reactivity and selectivity. Bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos are often effective for challenging substrates. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required to activate the boronic acid. The choice of base can influence the reaction rate and yield. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |

| Temperature | 80-110 °C | Elevated temperatures are usually required to drive the reaction to completion. |

Protocol 1: General Procedure for Mono-Arylation via Suzuki-Miyaura Coupling

Materials:

-

4,6-dichloro-3-methoxy-2-methylpyridine

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Phosphine ligand (e.g., SPhos, 4-10 mol%)

-

Base (e.g., K₃PO₄, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

-

To an oven-dried Schlenk flask, add 4,6-dichloro-3-methoxy-2-methylpyridine (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the reaction solvent.

-

Add the catalyst/ligand solution to the Schlenk flask, followed by the remaining solvent.

-

Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the pyridine ring. This reaction is particularly valuable for the synthesis of precursors for further transformations and for creating rigid, linear molecular structures.

Mechanistic Insights and Key Parameters

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.

Catalytic Cycles for Sonogashira Coupling

Caption: Simplified catalytic cycles for the copper-catalyzed Sonogashira reaction.

Recommended Reaction Conditions

| Parameter | Standard (Copper-Catalyzed) | Copper-Free |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ |

| Copper Co-catalyst | CuI (1-5 mol%) | None |

| Ligand | PPh₃ | Bulky phosphines (e.g., XPhos, SPhos) |

| Base | Et₃N, i-Pr₂NH | K₂CO₃, Cs₂CO₃ |

| Solvent | THF, DMF, Toluene | Dioxane, Acetonitrile |

| Temperature | Room Temperature to 80 °C | 60-120 °C |

Protocol 2: General Procedure for Sonogashira Coupling

Materials:

-

4,6-dichloro-3-methoxy-2-methylpyridine

-

Terminal alkyne (1.2 - 2.0 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

-

Copper(I) iodide (CuI, 2-6 mol%)

-

Base (e.g., Triethylamine, 2-4 equivalents)

-

Anhydrous, degassed solvent (e.g., THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4,6-dichloro-3-methoxy-2-methylpyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Add the anhydrous, degassed solvent to dissolve the solids.

-

Add triethylamine followed by the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyridine scaffold. This reaction is of great importance in the synthesis of pharmaceuticals, as the aniline and related motifs are common in bioactive molecules.

Mechanistic Pathway and Critical Factors

Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and the reductive elimination steps. The strength of the base is also a key parameter, with alkoxides or carbonates often employed. For dichloropyridines, achieving selective mono-amination requires careful control of reaction conditions. Research on 2,4-dichloropyridine suggests that ligands like Xantphos can promote amination at the C2 position.[2]

Experimental Workflow for Buchwald-Hartwig Amination

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Key Parameters for Selective Amination

| Parameter | Recommended Conditions | Rationale & Insights |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and reliable palladium sources. |

| Ligand | Xantphos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are essential for high catalytic activity. Xantphos has shown utility in selective amination of dichloropyridines.[2] |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary. |

| Temperature | 80-120 °C | Elevated temperatures are typically required. |

Protocol 3: General Procedure for Mono-Amination

Materials:

-

4,6-dichloro-3-methoxy-2-methylpyridine

-

Amine (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

-

Ligand (e.g., Xantphos, 2-6 mol%)

-

Base (e.g., NaOt-Bu, 1.5-2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precatalyst and ligand. Evacuate and backfill with an inert gas.

-

Add the solvent and stir for a few minutes to form the active catalyst.

-

In a separate Schlenk tube, add 4,6-dichloro-3-methoxy-2-methylpyridine (1.0 eq), the amine (1.2 eq), and the base (1.8 eq). Evacuate and backfill with an inert gas.

-

Transfer the catalyst solution to the substrate mixture via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by flash column chromatography.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction provides a method for the vinylation of aryl halides.[3] While less commonly employed for dichloropyridines compared to Suzuki or Buchwald-Hartwig reactions, it remains a valuable tool for introducing alkene functionalities.

Mechanistic Considerations and Reaction Conditions

The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide in the presence of a base.[4] The reaction typically proceeds through a neutral or cationic pathway, depending on the reaction conditions. For chloroarenes, which are generally less reactive, more forcing conditions or highly active catalyst systems are often required.

Protocol 4: General Procedure for Heck Reaction

Materials:

-

4,6-dichloro-3-methoxy-2-methylpyridine

-

Alkene (e.g., styrene, butyl acrylate, 1.5-2.0 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Ligand (e.g., P(o-tol)₃, 4-10 mol%)

-

Base (e.g., Triethylamine or K₂CO₃, 2-3 equivalents)

-

Solvent (e.g., DMF, NMP)

Procedure:

-

To a pressure tube, add 4,6-dichloro-3-methoxy-2-methylpyridine (1.0 eq), palladium catalyst, ligand, and base.

-

Add the solvent and the alkene.

-

Seal the tube and heat the reaction mixture to 120-140 °C.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion and Future Outlook

4,6-dichloro-3-methoxy-2-methylpyridine is a powerful and versatile building block for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions described herein provide a robust toolkit for its selective functionalization. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can control the regioselectivity of these transformations to access a wide range of novel compounds. Further exploration of ligand effects and the development of more sustainable reaction conditions will continue to expand the utility of this important synthetic intermediate in drug discovery and materials science.

References

- Yang, K. et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Journal Name, Volume(Issue), Pages]. (Please note: A specific journal reference was not found in the provided search results for this exact statement, but the principle is discussed in the context of 2,4-dichloropyridines).

- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

Sources

Application Notes & Protocols: Derivatization of 4,6-dichloro-3-methoxy-2-methylpyridine for Biological Screening

Introduction: Unlocking the Therapeutic Potential of a Versatile Pyridine Scaffold

The pyridine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its therapeutic importance stems from a wide array of biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties.[2] The compound 4,6-dichloro-3-methoxy-2-methylpyridine is a valuable starting material for chemical derivatization, a process of chemically modifying a compound to enhance its properties for analytical or therapeutic purposes.[3][4] This particular pyridine derivative offers multiple sites for modification: two chlorine atoms at positions 4 and 6, a methoxy group at position 3, and a methyl group at position 2. This arrangement allows for the systematic creation of diverse compound libraries for biological screening.

The reactivity of the chlorine atoms is key to the derivatization strategy. The C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the C6 position, allowing for selective functionalization. This application note provides a comprehensive guide to the strategic derivatization of this pyridine scaffold and the subsequent evaluation of the synthesized compounds in biological assays.

Part 1: Strategic Derivatization of the 4,6-dichloro-3-methoxy-2-methylpyridine Scaffold

The primary approach to derivatizing the 4,6-dichloro-3-methoxy-2-methylpyridine core is the stepwise substitution of the chloro groups. The pyridine nitrogen and chloro substituents activate the ring for nucleophilic attack, particularly at the C4 and C6 positions.

Selective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The C4 position of the pyridine ring is more reactive to nucleophiles than the C6 position due to greater resonance stabilization of the intermediate formed during the reaction. This allows for selective monosubstitution at the C4 position.

Protocol 1: Selective Amination at the C4 Position

This protocol details the selective reaction of 4,6-dichloro-3-methoxy-2-methylpyridine with a primary or secondary amine to produce the corresponding 4-amino derivative.

Rationale: A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to deprotonate the amine nucleophile without causing unwanted side reactions. The reaction temperature is controlled to favor selective substitution at the more reactive C4 position.

Materials:

-

4,6-dichloro-3-methoxy-2-methylpyridine

-

Desired primary or secondary amine (e.g., morpholine, piperidine)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

In a reaction flask, dissolve 4,6-dichloro-3-methoxy-2-methylpyridine (1.0 equivalent) in anhydrous DMF.

-

Add the desired amine (1.1 equivalents) and DIPEA (1.5 equivalents) to the solution.

-

Heat the mixture to 80°C and stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a hexane:ethyl acetate gradient) to obtain the desired 4-amino-6-chloro-3-methoxy-2-methylpyridine derivative.

Table 1: Representative Reaction Conditions and Expected Yields for C4-Amination

| Nucleophile (Amine) | Reaction Time (h) | Expected Yield (%) |

| Morpholine | 5 | 85-95 |

| Piperidine | 4 | 80-90 |

| Aniline | 6 | 70-80 |

Derivatization at the C6 Position

After functionalizing the C4 position, the less reactive C6 chloro group can be targeted for further diversification. This typically requires more vigorous reaction conditions, such as higher temperatures or the use of metal catalysts.

Protocol 2: Suzuki Cross-Coupling at the C6 Position

This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction of a C4-substituted-6-chloro-3-methoxy-2-methylpyridine with a boronic acid or ester to introduce an aryl or heteroaryl group at the C6 position.

Rationale: The Suzuki-Miyaura cross-coupling is a versatile method for forming carbon-carbon bonds.[5] The selection of the palladium catalyst, ligand, and base is critical for achieving high yields.

Materials:

-

4-amino-6-chloro-3-methoxy-2-methylpyridine derivative (from Protocol 1)

-

Desired aryl or heteroaryl boronic acid/ester (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.1 equivalents)

-

Potassium carbonate (K2CO3) (2.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine the 4-amino-6-chloro-3-methoxy-2-methylpyridine derivative (1.0 equivalent), the boronic acid/ester (1.2 equivalents), Pd(OAc)2 (0.05 equivalents), XPhos (0.1 equivalents), and K2CO3 (2.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[6]

-

Add the degassed 1,4-dioxane/water mixture.[6]

-

Heat the reaction mixture to 100°C and stir for 12-18 hours, monitoring by TLC or LC-MS.[6]

-

After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).[6]

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.[6]

-

Purify the residue by silica gel column chromatography to obtain the desired C6-arylated product.[6]

Modification of the Methoxy and Methyl Groups

Further diversification can be achieved by modifying the methoxy and methyl groups.

-

O-Demethylation: The methoxy group can be converted to a hydroxyl group using a reagent like boron tribromide (BBr3), creating a new site for functionalization.

-

Methyl Group Oxidation: The methyl group can be oxidized to an aldehyde or carboxylic acid, providing a handle for further reactions.

Workflow for Derivatization

Caption: Workflow for the strategic derivatization of the pyridine core.

Part 2: Biological Screening of the Derivatized Library

After synthesizing a library of derivatized compounds, their biological activity is evaluated. The choice of assays depends on the therapeutic area of interest.

In Vitro Anticancer Screening

A common initial screen for anticancer activity is to assess the cytotoxicity of the compounds against cancer cell lines.

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the MTT substrate to a colored formazan product.[7]

Materials:

-

Cancer cell lines (e.g., A549 - lung, MCF-7 - breast)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 1 x 104 cells/well.[8]

-

Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[8]

-

Treat the cells with various concentrations of the test compounds.[8]

-

Incubate for 72 hours.[8]

-

Remove the medium and add 28 µL of MTT solution to each well.[8]

-

Incubate for 1.5 hours at 37°C.[8]

-

Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[8]

-

Incubate for 15 minutes at 37°C with shaking.[8]

-

Measure the absorbance at 492 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antibacterial Screening

The antibacterial activity of the compounds can be determined by their minimum inhibitory concentration (MIC).

Protocol 4: Broth Microdilution Method for MIC Determination

This method identifies the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Synthesized compounds dissolved in DMSO

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.

-

Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 16-20 hours.[10]

-

The MIC is the lowest concentration of the compound with no visible bacterial growth.[9]

Biological Screening Cascade

Caption: A typical workflow for identifying lead compounds from a synthesized library.

Conclusion and Future Directions

The 4,6-dichloro-3-methoxy-2-methylpyridine scaffold is a promising starting point for developing new bioactive molecules. The synthetic and screening protocols provided here offer a solid foundation for creating and evaluating a diverse chemical library. Future research could explore more complex derivatizations to further investigate structure-activity relationships and optimize the pharmacological properties of lead compounds.

References

- Abcam. MTT assay protocol.

- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry.

- ATCC. MTT Cell Proliferation Assay.

- MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.

- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.

- PubChem. 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046.

- YouTube. Determination of MIC by Broth Dilution Method.

- Chemsrc. 4-Chloro-3-methoxy-2-methylpyridine | CAS#:107512-34-5.

- Chemical Science (RSC Publishing). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. DOI:10.1039/C7SC00675F.

- Chemical Science (RSC Publishing). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. DOI:10.1039/D2SC04041G.

- European Journal of Chemistry. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds.

- ResearchGate. | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram.

- Benchchem. A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.

- Protocols.io. MTT (Assay protocol.

- PubMed Central (PMC). Chemical Derivatization in Flow Analysis.

- WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method).

- Benchchem. A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.

- PubMed. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- PubMed Central (PMC) - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- MTT Cell Assay Protocol.

- Google Patents. Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

- MDPI. Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters.

- ChemicalBook. 4-Chloro-3-methoxy-2-methylpyridine N-oxide - Safety Data Sheet.

- NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual.

- Wikipedia. Broth microdilution.

- ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF.

- ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF.

- Taylor & Francis. Derivatization – Knowledge and References.

- PubMed. Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water.

- PubMed. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine.

- Simson Pharma Limited. 4-Chloro-3-methoxy-2-methylpyridine | CAS No- 107512-34-5.

- ACS Publications. Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives | Journal of Agricultural and Food Chemistry.

- Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Derivatization in Flow Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for Reactions Involving 4,6-Dichloro-3-methoxy-2-methylpyridine

Welcome to the technical support center for synthetic strategies involving 4,6-dichloro-3-methoxy-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The primary challenge with this substrate is not simply to perform a cross-coupling, but to control it with precision, dictating which of the two chlorine atoms reacts. This guide will walk you through achieving that control.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 4,6-dichloro-3-methoxy-2-methylpyridine in cross-coupling reactions?

A1: The main difficulties stem from two core chemical properties of the substrate:

-

Regioselectivity: The molecule possesses two distinct reactive sites, the C4 and C6 chlorine atoms. Without careful catalyst selection, you will likely obtain a mixture of mono-substituted products, which can be difficult to separate and lowers the yield of your desired isomer. The C6 position, being adjacent to the pyridine nitrogen, is often considered the more sterically accessible and electronically activated site for standard cross-coupling reactions.[1]

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst.[2][3] This coordination can stabilize the catalyst to the point of inactivity or interfere with the catalytic cycle, leading to low or no conversion. This is a well-documented challenge in reactions involving 2-substituted pyridines.[4][5]

Q2: How can I control regioselectivity to favor coupling at the C4 versus the C6 position?

A2: Controlling the site of reaction is the key to successfully using this substrate. The outcome is almost entirely dictated by the steric and electronic properties of the ligand bound to the palladium catalyst.

-

To Favor C6-Coupling (the "Conventional" Site): Smaller, less sterically demanding ligands will preferentially allow the palladium catalyst to undergo oxidative addition at the more accessible C6 position. Ligands like triphenylphosphine (PPh₃) or catalysts like Pd(dppf)Cl₂ often favor this outcome.

-

To Favor C4-Coupling (the "Unconventional" Site): To override the inherent preference for the C6 position, you must use a catalyst system that sterically blocks this site. Very bulky ligands, particularly N-heterocyclic carbenes (NHCs) like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or sterically demanding phosphines like P(t-Bu)₃, create a sterically congested palladium center.[1][6] This congestion makes the approach to the C6 position difficult, forcing the catalyst to react at the more open C4 position. This ligand-controlled selectivity is a powerful tool for accessing the C4-substituted isomer, which is often the more challenging one to synthesize.[6][7][8]

Q3: My reaction is not proceeding, or the yield is very low. What are the most common causes?

A3: Low conversion is a frequent issue in cross-coupling. Before making drastic changes, always verify the fundamentals. Here is a troubleshooting checklist:

-

Catalyst Activity: Is your palladium source active? Simple Pd(II) salts like Pd(OAc)₂ require in situ reduction to the active Pd(0) state, which can sometimes be inefficient.[9] Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst (e.g., Buchwald G3/G4 precatalysts) can provide more reliable generation of the active L-Pd(0) species.[10]

-

Atmosphere Control: Have you rigorously excluded oxygen? The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species in the presence of air. This also promotes undesirable side reactions like the homocoupling of your reaction partner (e.g., boronic acid).[2] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.[10]

-

Reagent Purity: Are your reagents, especially the base and solvent, anhydrous and pure? Water can lead to protodeboronation in Suzuki couplings, and impurities in amines can poison the catalyst.[2]

-

Base and Solvent Choice: Is the base strong enough and soluble? Is your substrate soluble in the chosen solvent at the reaction temperature? A slurry-to-slurry reaction will be slow. Screening different bases or solvent systems is a critical optimization step.[2][11]

Q4: I'm observing significant amounts of homocoupled byproducts. How can I minimize this?

A4: Homocoupling, such as the dimerization of boronic acids in Suzuki reactions or terminal alkynes in Sonogashira couplings (Glaser coupling), is almost always a sign of two potential problems:

-

Oxygen Contamination: As mentioned above, oxygen can facilitate the oxidative dimerization of your nucleophile. Improving your inert atmosphere technique is the first and most effective solution.[2][12]

-

Suboptimal Catalyst/Ligand Choice: In some cases, the transmetalation step of the catalytic cycle is slow compared to competitive side reactions. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the desired cross-coupling pathway relative to homocoupling.[2]

Catalyst Selection & Troubleshooting Guides

The following sections provide specific recommendations for the most common cross-coupling reactions performed with 4,6-dichloro-3-methoxy-2-methylpyridine.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This is one of the most robust methods for forming aryl-aryl or aryl-vinyl bonds.[13] The choice of ligand is paramount for controlling selectivity.

| Target Selectivity | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Expected Outcome & Notes |

| C4-Coupling | Pd(OAc)₂ (2%) | IPr·HCl (4%) + NaOtBu (4%) | K₃PO₄ (2.0) | Toluene | 80-100 | High C4 selectivity is achieved due to the bulky NHC ligand.[6] |

| C4-Coupling | Pd₂(dba)₃ (1.5%) | P(t-Bu)₃ (3%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | The sterically demanding P(t-Bu)₃ ligand also directs coupling to the C4 position.[1] |

| C6-Coupling | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-90 | A classic system; the smaller PPh₃ ligand generally favors the more accessible C6 site.[14][15] |

| C6-Coupling | Pd(dppf)Cl₂ (3%) | - | K₃PO₄ (2.0) | DMF | 90 | Dppf is a moderately bulky ligand that often provides good results at the conventional C6 position. |

-

Issue: Protodeboronation (Boronic acid is replaced by -H)

-

Cause: Often caused by excess water in the presence of a strong base.

-

Solution: Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., a pinacol ester), which is more stable towards hydrolysis. A milder base might also reduce the rate of this side reaction.[2]

-

-

Issue: Low or No Yield

-

In a glovebox or under a stream of inert gas, add 4,6-dichloro-3-methoxy-2-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) to an oven-dried reaction vessel.

-

In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., IPr·HCl, 4 mol% with 4 mol% NaOtBu to generate the free carbene) in degassed solvent (e.g., Toluene).

-

Add the catalyst solution to the reaction vessel.

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is the cornerstone for synthesizing arylamines.[16] Success hinges on using bulky, electron-rich phosphine ligands to facilitate the difficult C-N reductive elimination step.

| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Notes |

| Pd₂(dba)₃ (1.5%) | SPhos (3%) | NaOtBu (1.4) | Toluene | 100 | A highly general and effective system for coupling a wide range of amines.[2] |

| Pd₂(dba)₃ (2%) | Xantphos (4%) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | Xantphos can be effective for mono-amination, especially when trying to avoid dialkylation. |

| Pd(OAc)₂ (2%) | BINAP (3%) | K₃PO₄ (2.0) | Toluene | 110 | A more traditional catalyst system that may require higher temperatures but can be effective. |

-

Issue: Catalyst Deactivation

-

Cause: The product arylamine can sometimes coordinate to the palladium and inhibit the catalyst.

-

Solution: Using a ligand with a large bite angle, like Xantphos, can sometimes mitigate product inhibition. Ensure the base is strong enough to deprotonate the amine starting material, as this is crucial for the catalytic cycle.

-

-

Issue: Hydrodehalogenation (C-Cl bond replaced by C-H)

-

Cause: This side reaction can occur if the catalytic cycle stalls.

-

Solution: Screen different ligands. A more electron-rich ligand can promote the desired C-N bond formation over competing pathways. Ensure your amine is pure and dry.

-

-

In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., SPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.[2]

-

Add the 4,6-dichloro-3-methoxy-2-methylpyridine (1.0 equiv) and the amine coupling partner (1.2 equiv).

-

Add the degassed solvent (e.g., Toluene) and a stir bar.

-

Seal the tube, remove it from the glovebox, and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Sonogashira Coupling (C-C Alkyne Formation)

This reaction couples terminal alkynes with aryl halides and typically uses both palladium and a copper(I) co-catalyst.[17][18]

| Palladium Source (mol%) | Co-Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Notes |

| Pd(PPh₃)₂Cl₂ (2%) | CuI (4%) | Et₃N (3.0) | THF | RT to 50 | The classic Sonogashira conditions. Effective for many substrates. |

| Pd(OAc)₂ (2%) | CuI (4%) | DIPA (3.0) | DMF | RT to 60 | Using diisopropylamine (DIPA) as both base and solvent can be effective. |

| Pd(PPh₃)₄ (3%) | None | Cs₂CO₃ (2.0) | Acetonitrile | 80 | A common copper-free condition, which can prevent alkyne homocoupling. |

-

Issue: Extensive Alkyne Homocoupling (Glaser Coupling)

-

Issue: Reaction Stalls

-

Cause: The base may not be strong enough, or the catalyst may have decomposed.

-

Solution: Use a stronger amine base like diisopropylethylamine (DIPEA) or DIPA instead of triethylamine (TEA). Ensure fresh, high-purity catalysts are used.

-

-

To an oven-dried Schlenk flask under inert atmosphere, add 4,6-dichloro-3-methoxy-2-methylpyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Add degassed solvent (e.g., THF) followed by the terminal alkyne (1.2 equiv) and the amine base (e.g., Et₃N, 3.0 equiv).

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Visualized Workflows

To aid in your experimental design, the following diagrams illustrate the decision-making process for catalyst selection and the fundamental mechanism of these reactions.

Caption: Decision workflow for achieving regioselective cross-coupling.

Caption: The fundamental catalytic cycle for palladium cross-coupling reactions.

References

-

D.S. Sharada, et al. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access. [Link]

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

- Google Patents. (CN105153202A). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

J. D. V. D. Top, et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal. [Link]

-

Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ACS Publications. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

-

ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]

-

ResearchGate. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

-

Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

-

Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

-

Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

-

ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]

-

PubMed. (2014). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. [Link]

-

MDPI. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. International Journal of Molecular Sciences. [Link]

-

Sci-Hub. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds. European Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

-

PubMed. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. [Link]

-

University of Southampton ePrints. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]

-

Fiveable. Palladium-catalyzed cross-coupling reactions. [Link]

-

ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]